(2-Aminonaphthalen-1-yl)boronic acid
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Overview
Description
(2-Aminonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminonaphthalen-1-yl)boronic acid typically involves the reaction of 2-aminonaphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2-Aminonaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Aminonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Aminonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and probes. The boronic acid group can interact with cis-diols to form boronate esters, which are stable under physiological conditions . This interaction is crucial for its use in biological and medicinal applications.
Comparison with Similar Compounds
(3-Aminonaphthalen-2-yl)boronic acid: Similar structure but with the amino and boronic acid groups in different positions.
Phenylboronic acid: Lacks the naphthalene ring but has similar reactivity due to the boronic acid group.
Naphthalene-2-boronic acid: Similar naphthalene structure but without the amino group.
Uniqueness: (2-Aminonaphthalen-1-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination of functional groups provides distinct reactivity and makes it a versatile compound for various applications in synthesis, sensing, and material science.
Properties
IUPAC Name |
(2-aminonaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSMKLJXBVSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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